

Telacebec (Q203): A Technical Guide to a Novel Anti-Tuberculosis Agent

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Compound of Interest

Compound Name: *Mycobacterium Tuberculosis-IN-5*

Cat. No.: B15568355

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A Comprehensive Analysis of the First-in-Class Cytochrome bc1 Inhibitor for Drug-Resistant Tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis (TB), caused by *Mycobacterium tuberculosis* (Mtb), remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the development of novel therapeutics with new mechanisms of action. Telacebec (Q203) is a first-in-class imidazopyridine amide compound that represents a significant advancement in the fight against TB.[1][2] It exhibits potent activity against both drug-susceptible and drug-resistant Mtb strains by targeting the mycobacterial respiratory chain.[3] This technical guide provides an in-depth overview of the novelty, significance, mechanism of action, and key experimental data related to Telacebec, intended for researchers and professionals in the field of drug development.

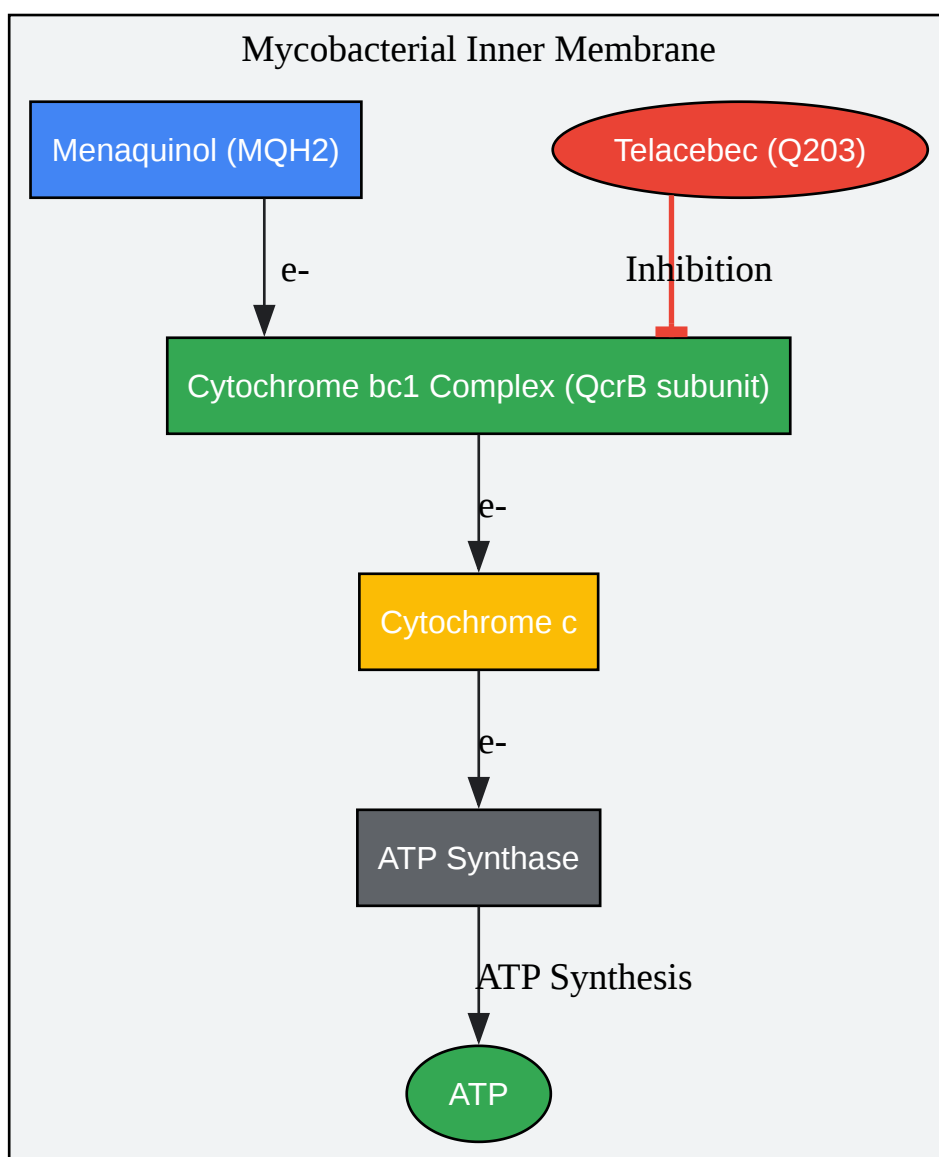
Novelty and Significance

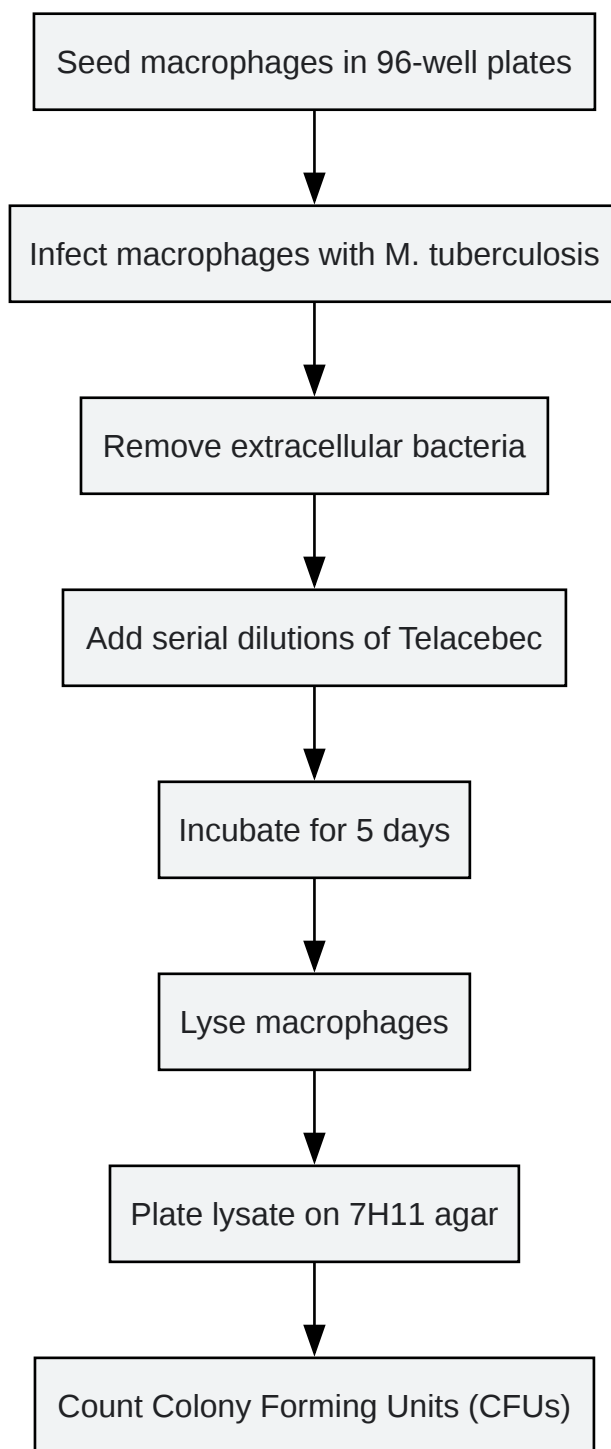
Telacebec is a pioneering drug candidate that targets the cytochrome bc1 complex (also known as complex III) of *M. tuberculosis*'s electron transport chain.[1][2][4] This mechanism is distinct from existing first and second-line TB drugs, making it a valuable tool against resistant strains.

The compound is effective against both MDR and XDR clinical isolates of Mtb, addressing a critical unmet medical need.[5] Its development has established the inhibition of the cytochrome bc1 complex as a validated and promising strategy for anti-TB drug discovery.[6] Telacebec has received Orphan Drug Designation and Fast Track Designation from the U.S. Food and Drug Administration (FDA), highlighting its potential as a breakthrough therapy.[1]

Mechanism of Action

Telacebec functions by specifically inhibiting the QcrB subunit of the cytochrome bc1 complex in *M. tuberculosis*. [3][7] This complex is a crucial component of the electron transport chain, responsible for the transfer of electrons from menaquinol to cytochrome c, a process coupled to the pumping of protons across the inner membrane to generate a proton motive force for ATP synthesis. [3][8] By binding to the QcrB subunit, Telacebec blocks the oxidation of menaquinol, thereby disrupting the electron flow and inhibiting oxidative phosphorylation. [8] This leads to a rapid depletion of intracellular ATP, the primary energy currency of the cell, ultimately resulting in bacterial cell death. [6][9] This targeted action on the energy metabolism of Mtb is a key aspect of its potent bactericidal activity.





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